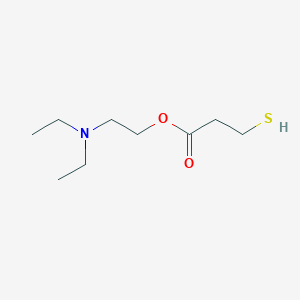
2-(Diethylamino)ethyl 3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 3-sulfanylpropanoate is an organic compound that features both an amine and a thiol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3-sulfanylpropanoate can be achieved through several methods. One common approach involves the reaction of 2-(diethylamino)ethanethiol with ethyl 3-bromopropanoate under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions with the amine group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 3-sulfanylpropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 3-sulfanylpropanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanethiol: Similar structure but lacks the ester group.
Ethyl 3-sulfanylpropanoate: Similar structure but lacks the amine group.
2-(Diethylamino)ethyl methacrylate: Contains a methacrylate group instead of a thiol group.
Uniqueness
2-(Diethylamino)ethyl 3-sulfanylpropanoate is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to biological studies .
Propriétés
Numéro CAS |
105892-89-5 |
|---|---|
Formule moléculaire |
C9H19NO2S |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H19NO2S/c1-3-10(4-2)6-7-12-9(11)5-8-13/h13H,3-8H2,1-2H3 |
Clé InChI |
IDTODNLUHDIZRL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


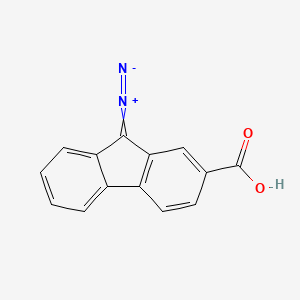
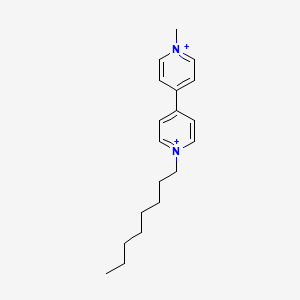
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)
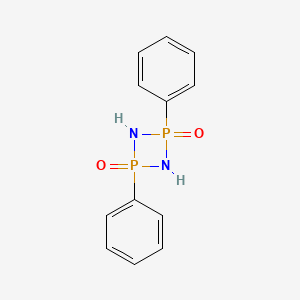
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
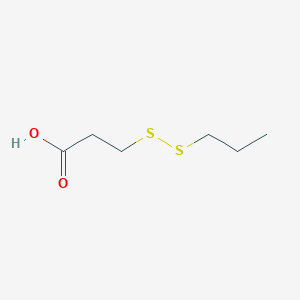
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
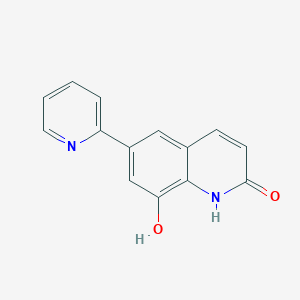
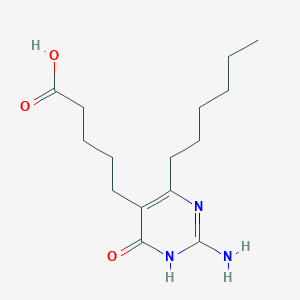
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
